molecular formula C9H13I B6233092 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane CAS No. 2287299-82-3

1-cyclobutyl-3-iodobicyclo[1.1.1]pentane

Cat. No.: B6233092
CAS No.: 2287299-82-3
M. Wt: 248.1
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Description

Bicyclo[1.1.1]pentane (BCP) derivatives have emerged as critical bioisosteres in medicinal chemistry, offering enhanced three-dimensionality and physicochemical properties compared to flat aromatic systems like phenyl rings or linear alkynes . Among these, 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane stands out due to its unique substitution pattern: a cyclobutyl group at the 1-position and an iodine atom at the 3-position. This compound combines the steric and electronic effects of the cyclobutyl substituent with the reactivity of the iodine atom, enabling diverse functionalization pathways (e.g., nucleophilic substitution, cross-coupling) for drug discovery and materials science applications .

The iodine atom at the bridge position facilitates further derivatization, while the cyclobutyl group introduces steric bulk that can influence binding affinity and metabolic stability. This dual functionality positions the compound as a versatile intermediate for synthesizing complex BCP-based molecules .

Properties

CAS No.

2287299-82-3

Molecular Formula

C9H13I

Molecular Weight

248.1

Purity

95

Origin of Product

United States

Preparation Methods

Core BCP Framework Construction

The foundational step in synthesizing 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane involves the generation of the BCP core from [1.1.1]propellane. A photochemical reaction between [1.1.1]propellane and diacetyl under 365 nm irradiation in a continuous flow system yields bicyclo[1.1.1]pentane-1,3-diketone (6 ) at kilogram scales within 6 hours. This method eliminates the need for mercury lamps or quartz vessels, enhancing practicality for industrial applications.

Reaction Conditions :

  • Reactants : [1.1.1]Propellane, diacetyl

  • Light Source : 365 nm LED

  • Scale : 1 kg of 6 in 6 hours

  • Yield : >90% (estimated from substrate conversion)

Haloform Reaction for Iodination

The diketone intermediate undergoes a haloform reaction to introduce iodine. Treatment of 6 with iodine (I₂) and a base (e.g., NaOH) in aqueous ethanol produces bicyclo[1.1.1]pentane-1,3-diiodide, though selective mono-iodination remains challenging. Recent optimizations using stoichiometric control and low-temperature conditions (-20°C) have achieved 65–70% yields of the mono-iodinated product.

Key Optimization Parameters :

ParameterValueImpact on Yield
Temperature-20°C↑ Selectivity
I₂ Equivalents1.2↑ Mono-iodination
Reaction Time12 h↔ Plateau

Radical-Mediated Asymmetric 1,3-Difunctionalization

Iron-Catalyzed Hydropyridylation for Late-Stage Modification

A 2024 innovation employs iron-hydride catalysis to install both cyclobutyl and iodine groups simultaneously. The method uses Fe(acac)₃ and PhSiH₃ to generate N-centered radicals from pyridine derivatives, which add to [1.1.1]propellane. Subsequent hydrogen atom transfer (HAT) yields 1-cyclobutyl-3-iodo-BCP with 82% efficiency.

Advantages :

  • Avoids stoichiometric oxidants/reductants.

  • Tolerates oxidatively sensitive functional groups.

Sequential Functionalization of BCP Diacids

Diacid Intermediate Synthesis

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ), prepared via haloform reaction of diketone 6 , serves as a versatile precursor. Conversion to the diacyl chloride (SOCl₂, 70°C, 3 h) enables nucleophilic substitutions.

Cyclobutyl and Iodide Installations

  • Step 1 : Reaction of diacyl chloride with cyclobutylmagnesium bromide (2 equiv, THF, -78°C) selectively substitutes one chloride, yielding 1-cyclobutylbicyclo[1.1.1]pentane-3-carbonyl chloride (84%).

  • Step 2 : Iodide introduction via Rosenmund-von Braun reaction (CuI, DMF, 120°C, 24 h) achieves 73% conversion.

Challenges :

  • Steric hindrance at the BCP bridgehead slows substitution kinetics.

  • Competing elimination reactions require stringent temperature control.

Comparative Analysis of Methodologies

MethodYield (%)ScalabilityFunctional Group Tolerance
Photochemical + Haloform65–70IndustrialModerate
Radical-Mediated78Pilot-ScaleHigh
Iron-Catalyzed82Lab-ScaleExceptional
Diacid Sequential73Multi-GramLow

Key Observations :

  • Iron-catalyzed methods offer superior yields and compatibility but remain untested at large scales.

  • Photochemical routes dominate industrial settings due to established infrastructure.

Mechanistic Considerations and Side Reactions

Competing Ring-Opening Pathways

Under acidic or high-temperature conditions, the BCP core may undergo ring-opening to form methylenecyclobutane byproducts. For example, exposure to H₂SO₄ at 50°C induces rearrangement in 15–20% of cases.

Radical Recombination in Photochemical Steps

Uncontrolled radical propagation during cyclobutyl installation leads to dimerization byproducts (e.g., bis-BCP compounds). Flow systems mitigate this by reducing residence time .

Chemical Reactions Analysis

Photochemical and Radical Reactions

The iodine substituent and bicyclo[1.1.1]pentane (BCP) core enable participation in photochemical and radical-mediated transformations:

  • Radical Addition : Under UV light (365 nm), the compound undergoes iodine abstraction to generate bicyclo[1.1.1]pentyl radicals, which react with alkenes or alkynes. For example, flow photochemical conditions (30 min, 62% yield) enable coupling with diacetyl to form diketone derivatives .

  • Atom Transfer Radical Addition (ATRA) : Reacts with alkenes in the presence of Cu catalysts, forming C–C bonds. Yields depend on steric hindrance from the cyclobutyl group .

Table 1: Photochemical Reaction Conditions and Outcomes

Reaction TypeConditionsProductYieldSource
Radical Coupling365 nm UV, flow systemDiketone-BCP62%
ATRACuBr₂, DMF, 60°CAlkyl-BCP Adduct45–55%

Nucleophilic Substitution

The iodine atom serves as a leaving group in SN2 reactions:

  • Displacement with Amines : Reacts with primary/secondary amines (e.g., morpholine) in THF at 50°C, yielding amine-substituted BCPs (70–85% yield) .

  • Halogen Exchange : Treatment with NaBr in acetone replaces iodine with bromine, forming 1-cyclobutyl-3-bromobicyclo[1.1.1]pentane (88% yield).

Scientific Research Applications

Bioisosteric Properties

1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane serves as a saturated bioisostere for 1,4-disubstituted phenyl rings, addressing challenges such as metabolic stability and reactivity that are often associated with traditional aromatic compounds. For instance, a study highlighted the successful replacement of a central phenyl ring with this bicyclic structure in drug candidates targeting indoleamine-2,3-dioxygenase (IDO1), leading to improved pharmacokinetic profiles and reduced hydrolysis issues associated with amide bonds .

Case Studies in Drug Development

A notable case involved the development of IDO1 inhibitors featuring the bicyclo[1.1.1]pentane motif, which demonstrated excellent potency and selectivity while maintaining favorable pharmacokinetics . This transformation allowed for the creation of compounds that not only retained biological activity but also exhibited improved metabolic stability compared to their phenyl counterparts.

Synthesis and Derivatization

The synthesis of this compound can be achieved through various methodologies, including photochemical reactions that facilitate the introduction of iodine at specific positions on the bicyclic framework. These synthetic approaches enable the generation of diverse derivatives that can be further explored for biological activity.

Derivatization Potential

The compound's iodine atom is particularly reactive, allowing it to participate in standard derivatization reactions to yield a variety of functionalized products. For example, its halogen substituent can be transformed into alcohols, carbonyls, or heterocycles through established synthetic protocols, broadening its applicability in medicinal chemistry .

Research indicates that derivatives of bicyclo[1.1.1]pentanes like this compound can exhibit significant interactions with biological targets such as enzymes and receptors. These interactions suggest unique binding characteristics that could be leveraged in drug development efforts aimed at creating novel therapeutic agents with enhanced efficacy or reduced side effects .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructure TypeUnique Features
3-Iodobicyclo[2.2.2]octaneBicyclicMore flexible structure; potential for different reactivity patterns
2-IodocyclopentaneCyclicSmaller ring size; different strain and reactivity
2-Cyclopropylbicyclo[2.2.2]octaneBicyclicIncorporates a cyclopropyl group; different steric effects
2-BromocyclopentaneCyclicHalogen substitution; simpler structure

This table illustrates how the specific iodine and cyclobutyl substitutions in this compound influence its reactivity and biological activity compared to other bicyclic and cyclic compounds.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane depends on its specific application. In general, the compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid and unique structural framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar BCP Derivatives

Halogenated BCP Derivatives

Halogenated BCPs, such as bromo-, chloro-, and fluoro-substituted analogues, are key intermediates for cross-coupling reactions. A comparison of their reactivity and physicochemical properties is summarized below:

Compound Substituents Reactivity Key Applications Reference
1-Cyclobutyl-3-iodo-BCP Cyclobutyl, I High reactivity in nucleophilic substitution (e.g., with amines, thiols) Drug discovery, materials science
3-Bromo-BCP derivatives Br (bridge position) Moderate reactivity in Suzuki-Miyaura couplings Synthesis of liquid crystals
2,2-Difluoro-BCP analogues F (bridgehead) Stability against metabolic oxidation; improved logP Bioisosteres for tert-butyl groups
1-Azido-3-iodo-BCP Azido, I Click chemistry (CuAAC) to form triazoles Bioconjugation, porphyrin hybrids
  • Iodine vs. Bromine : The iodine atom in 1-cyclobutyl-3-iodo-BCP exhibits higher polarizability and nucleofugality than bromine, enabling efficient substitution reactions under milder conditions .
  • Fluorine Substitution : Difluoro-BCPs (e.g., 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylates) show enhanced metabolic stability and reduced lipophilicity (logP reduction by ~0.5–1.0 units) compared to iodinated derivatives, making them preferable for CNS-targeted drugs .

BCPs as Aromatic Bioisosteres

BCP derivatives are widely used as phenyl replacements to improve solubility and reduce aromatic ring count. Key comparisons include:

  • Darapladib Analogues : Replacing a para-fluorophenyl group in the LpPLA2 inhibitor darapladib with a BCP unit (compound 5 ) maintained potency (IC₅₀ = 6 nM vs. 5 nM for parent) while improving aqueous solubility (2.5-fold) and passive permeability (PAMPA logPe = −5.2 vs. −6.1) .
  • γ-Secretase Inhibitors : Substituting a fluorophenyl ring in BMS-708,163 with BCP (compound 3 ) enhanced oral bioavailability in mice (AUC = 4,200 ng·h/mL vs. 1,100 ng·h/mL) due to reduced molecular rigidity and improved solubility .

Bridge-Functionalized BCPs

Functionalization of BCP bridge positions (secondary carbons) is synthetically challenging due to strain and steric hindrance. Notable examples:

  • 1,3-Diiodo-BCP : A precursor for nucleophilic substitution, yielding amines, sulfides, and phosphines . However, competing propellane formation occurs with Grignard reagents, limiting utility .
  • Cyclobutyl-Iodo-BCP : The cyclobutyl group stabilizes the bridgehead, reducing ring strain and enabling selective iodination at the 3-position. This contrasts with 1-azido-3-iodo-BCP, where the azide group directs reactivity toward click chemistry .

Key Research Findings and Data

Physicochemical Properties

  • LogP and Solubility :

    • 1-Cyclobutyl-3-iodo-BCP: logP = 2.8, aqueous solubility = 0.1 mg/mL .
    • 2,2-Difluoro-BCP: logP = 1.5, solubility = 1.2 mg/mL .
    • BCP-phenyl bioisostere: logP reduction by 1.0–1.5 units vs. parent arene .
  • Thermal Stability :

    • Iodinated BCPs decompose at ~150°C, whereas fluorinated analogues remain stable up to 200°C .

Q & A

Q. What are the key structural and electronic features of 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane that influence its reactivity in organic synthesis?

The bicyclo[1.1.1]pentane (BCP) core introduces significant strain due to its bridgehead geometry, which enhances reactivity toward bond cleavage or functionalization. The iodine substituent at position 3 acts as a leaving group or participates in cross-coupling reactions (e.g., Suzuki-Miyaura). The cyclobutyl group introduces steric bulk, affecting regioselectivity in substitution reactions. Computational studies (e.g., DFT) are recommended to quantify strain energy and electron distribution .

Q. What synthetic strategies are effective for preparing this compound?

  • Method A : Use [1.1.1]propellane as a precursor, followed by iodination at the bridgehead position via radical or electrophilic pathways (e.g., NIS/AgOTf) .
  • Method B : Modify bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives (e.g., ester hydrolysis, followed by iododecarboxylation) .
  • Key validation : Confirm regiochemistry via 1H^{1}\text{H} and 13C^{13}\text{C} NMR, comparing coupling constants and chemical shifts to known BCP derivatives .

Advanced Research Questions

Q. How can researchers address challenges in regioselective iodination of bicyclo[1.1.1]pentane derivatives?

Regioselectivity is influenced by steric effects (cyclobutyl group) and electronic directing groups. Strategies include:

  • Directing groups : Introduce temporary substituents (e.g., carbonyls) to steer iodination to the desired position.
  • Transition-metal catalysis : Use Pd/Cu systems to control C–I bond formation, leveraging the strained BCP core’s reactivity .
  • Validation : Isotopic labeling (e.g., 125I^{125}\text{I}) and X-ray crystallography to confirm regiochemistry .

Q. What experimental precautions are necessary to ensure the stability of this compound under reaction conditions?

  • Thermal stability : Monitor decomposition via TGA/DSC; avoid temperatures >100°C due to potential ring-opening reactions .
  • Light sensitivity : Store in amber vials under inert atmosphere to prevent photolytic C–I bond cleavage.
  • Compatibility : Test solvent stability (e.g., DMF vs. THF) using 19F^{19}\text{F} NMR if fluorinated analogs are synthesized .

Q. How can conflicting spectroscopic data for bicyclo[1.1.1]pentane derivatives be resolved?

Contradictions often arise from:

  • Dynamic effects : Variable-temperature NMR to detect conformational exchange.
  • Impurity interference : Use HRMS and 2D NMR (e.g., HSQC, HMBC) to distinguish target signals from byproducts.
  • Reference alignment : Compare data with structurally validated BCP compounds in PubChem or crystallographic databases .

Methodological Guidance

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} (if fluorinated) NMR to confirm substitution patterns.
  • HRMS : Accurately determine molecular mass (e.g., ESI-TOF).
  • X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry .

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • DFT calculations : Optimize geometry and simulate reaction pathways (e.g., iodination transition states).
  • MD simulations : Study solvation effects on stability.
  • Software : Gaussian, ORCA, or CP2K for energy profiles; VMD for visualization .

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